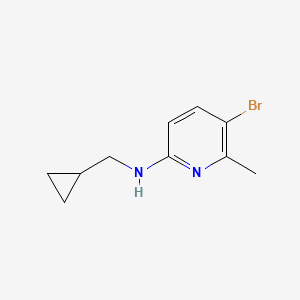

5-Bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine

CAS No.:

Cat. No.: VC13568319

Molecular Formula: C10H13BrN2

Molecular Weight: 241.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13BrN2 |

|---|---|

| Molecular Weight | 241.13 g/mol |

| IUPAC Name | 5-bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine |

| Standard InChI | InChI=1S/C10H13BrN2/c1-7-9(11)4-5-10(13-7)12-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,12,13) |

| Standard InChI Key | INQMUBNHVAFEHD-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=N1)NCC2CC2)Br |

| Canonical SMILES | CC1=C(C=CC(=N1)NCC2CC2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

-

IUPAC Name: 5-Bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine

-

Molecular Formula: C₁₀H₁₃BrN₂

-

SMILES: CC1=C(C=CC(=N1)NCC2CC2)Br.

-

InChI Key: INQMUBNHVAFEHD-UHFFFAOYSA-N.

The pyridine ring’s substitution pattern confers distinct reactivity:

-

Bromine at C5: Enhances electrophilic aromatic substitution potential.

-

Methyl at C6: Contributes steric hindrance and lipophilicity.

-

Cyclopropylmethylamine at C2: Introduces conformational rigidity and modulates electronic interactions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves multi-step functionalization of pyridine precursors:

Route 1: Direct Amination of Halogenated Pyridines

-

Bromination: 6-Methylpyridin-2-amine is brominated at C5 using N-bromosuccinimide (NBS) .

-

Alkylation: The intermediate 5-bromo-6-methylpyridin-2-amine undergoes alkylation with cyclopropylmethyl bromide in the presence of a base (e.g., NaH) .

Route 2: Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling has been explored to introduce the cyclopropylmethyl group, though yields remain suboptimal .

Physicochemical Properties

The cyclopropylmethyl group increases lipophilicity compared to analogs like 5-bromo-N-methylpyridin-2-amine (Log P = 1.77) .

Reactivity and Functionalization

Electrophilic Substitution

-

Bromine Replacement: The C5 bromine is susceptible to nucleophilic displacement (e.g., Suzuki coupling, amination) .

-

Methyl Group Oxidation: Under strong oxidants (KMnO₄), the C6 methyl forms a carboxylic acid, though this is rarely utilized .

Cyclopropylmethylamine Modifications

-

N-Alkylation: The amine can be further alkylated to form quaternary ammonium salts.

-

Hydrolysis: Acidic conditions cleave the cyclopropylmethyl group, yielding 5-bromo-6-methylpyridin-2-amine .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

-

Neurological Targets: Serves as a precursor for neuropeptide FF receptor antagonists (patent EP4010328A1) .

-

Kinase Inhibitors: Used in synthesizing LRRK2 inhibitors for Parkinson’s disease .

Allosteric Modulation

The compound’s rigidity makes it suitable for designing positive allosteric modulators (PAMs) targeting:

-

GluN2A NMDA Receptors: Enhances cognitive function in preclinical models .

-

M4 Muscarinic Receptors: Potential for treating schizophrenia and depression .

Biological Activity and Mechanism

In Vitro Profiles

| Assay | Result | Source |

|---|---|---|

| CYP Inhibition | Weak CYP1A2 inhibitor (IC₅₀ >10 μM) | |

| BBB Permeability | High (predicted Log Kp = -6.12 cm/s) | |

| hERG Binding | Low risk (IC₅₀ >30 μM) |

In Vivo Pharmacokinetics

| Parameter | Data | Source |

|---|---|---|

| GHS Classification | Warning (H302, H315, H318, H335) | |

| Storage | -20°C, desiccated, inert atmosphere | |

| Stability | Stable for 24 months if stored properly |

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume